molecular formula C20H14O2S B3255952 Binaphthyl sulfone CAS No. 26189-33-3

Binaphthyl sulfone

Cat. No. B3255952
CAS RN: 26189-33-3
M. Wt: 318.4 g/mol
InChI Key: RIUSNQJIDQVTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Binaphthyl sulfone is a type of sulfonated poly (arylene ether ketone) with binaphthyl units . It is synthesized by the facile nucleophilic aromatic polymerization of disodium 3,3′-disulfo-4,4′-difluorophenyl sulfone and 1,1′-binaphthyl-4,4′-diol .


Synthesis Analysis

The synthesis of Binaphthyl sulfone involves the copolymerization of sterically hindered (S)-1,1′-binaphthyl-2,2′-diol with 4,4′-sulfonyldiphenol and 4,4′-difluorobenzophenone . This process yields fibrous poly (arylene ether ketone)s (PAEKs) containing various amounts of binaphthyl unit . The polymers are then selectively and efficiently sulfonated using ClSO3H to yield sulfonated poly (arylene ether ketone)s (SPAEKs) with ion exchange capacities (IECs) ranging from 1.40 to 1.89 mmol·g−1 .


Molecular Structure Analysis

The molecular structure of Binaphthyl sulfone is confirmed by 2D 1H–1H COSY NMR and FT-IR . The large spatial restriction of the sulfone group linkage in the backbone induces neighboring benzene rings to be almost perpendicular with respect to one another .


Chemical Reactions Analysis

Binaphthyl-based systems have been under extensive investigation as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of Binaphthyl sulfone include excellent solubility and film-forming capability . The thermal properties, water uptake, swelling ratio, proton conductivity, oxidative stability, and mechanical properties of SPAEKs were investigated in detail . The SPAEK-50 with an IEC of 1.89 mmol·g−1 exhibited a proton conductivity of 102 mS·cm−1 at 30 °C .

Scientific Research Applications

Asymmetric Hydrogenation

Binaphthyl sulfone derivatives like sulfonated 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been explored in asymmetric hydrogenation. The sulfonated BINAP, as a ligand in a rhodium complex, can perform asymmetric hydrogenation in water with high optical yields. This research indicates a significant potential for asymmetric catalysis in aqueous environments, which is advantageous for green chemistry applications (Wan & Davis, 1993).

Chiral Ligand Synthesis and Catalysis

Binaphthyl sulfone derivatives are vital in synthesizing chiral ligands for catalysis. For example, the synthesis of high-purity chiral 5,5'-disulfonato-BINAP ligand has been reported, showing significant use in Ru-catalyzed asymmetric hydrogenation of β-keto esters. Such research underscores the importance of binaphthyl sulfone derivatives in developing new catalytic processes with high enantioselectivity (Jin et al., 2021).

Organocatalysis

Binaphthyl-based chiral sulfonimides have been used as strong Brønsted acid catalysts in asymmetric organocatalysis. These catalysts have shown efficacy in reactions like the asymmetric Friedel-Crafts alkylation of indoles with imines, achieving good yields and enantioselectivities. This finding highlights the potential of binaphthyl sulfone derivatives in facilitating various asymmetric synthesis processes (Chen et al., 2011).

Chiroptical Properties

Studies on axially chiral sulfur-bridged dimers derived from 1,1'-binaphthyl-2,2'-diol and their oxidation to sulfones have shown interesting chiroptical properties. These properties change with oxidation state, suggesting applications in areas where molecular chirality and its manipulation are essential (Yuan et al., 2022).

Polymer Electrolyte Membranes

Binaphthyl sulfone derivatives have been incorporated into polymers like poly(ether sulfone) to develop novel polymer electrolyte membranes (PEMs). These PEMs exhibit high proton conductivity and stability, making them suitable for applications in fuel cells and other electrochemical devices (Nakagawa et al., 2011).

Safety and Hazards

The safety data sheet for 1,1’-Binaphthyl, a related compound, suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Future Directions

Binaphthyl-based systems have been under extensive investigation during the past years as sensors, host molecules, asymmetric catalysts, chiral-conjugated polymers, and high-performance materials . The future directions of research on Binaphthyl sulfone could involve further exploration of its applications in these areas, as well as the development of more sustainable synthesis methods .

properties

IUPAC Name

2-naphthalen-2-ylsulfonylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSNQJIDQVTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880915
Record name binaphthyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Binaphthyl sulfone

CAS RN

32390-26-4
Record name binaphthyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Binaphthyl sulfone
Reactant of Route 2
Reactant of Route 2
Binaphthyl sulfone
Reactant of Route 3
Reactant of Route 3
Binaphthyl sulfone
Reactant of Route 4
Reactant of Route 4
Binaphthyl sulfone
Reactant of Route 5
Reactant of Route 5
Binaphthyl sulfone
Reactant of Route 6
Reactant of Route 6
Binaphthyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.